molecular formula C12H22ClN B15059361 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride

1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B15059361
M. Wt: 215.76 g/mol
InChI Key: GDUDKKQELGJIMA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-azabicyclo[311]heptane hydrochloride is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride can be synthesized through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of specific reducing agents under controlled conditions to achieve the desired bicyclic structure . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods: The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles is a preferred method due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the properties of other biologically active molecules, leading to its potential use in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a cyclohexyl group.

Properties

Molecular Formula

C12H22ClN

Molecular Weight

215.76 g/mol

IUPAC Name

1-cyclohexyl-3-azabicyclo[3.1.1]heptane;hydrochloride

InChI

InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)12-6-10(7-12)8-13-9-12;/h10-11,13H,1-9H2;1H

InChI Key

GDUDKKQELGJIMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C23CC(C2)CNC3.Cl

Origin of Product

United States

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